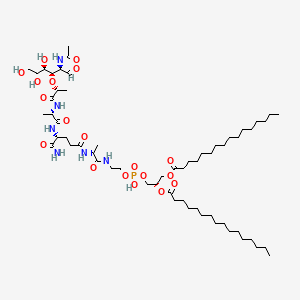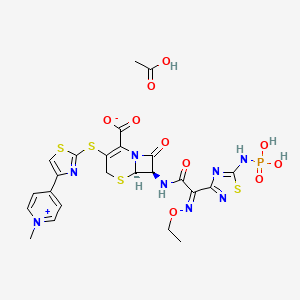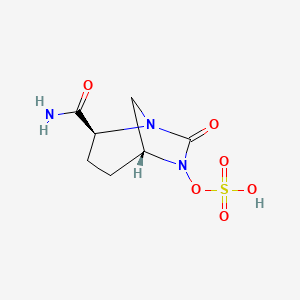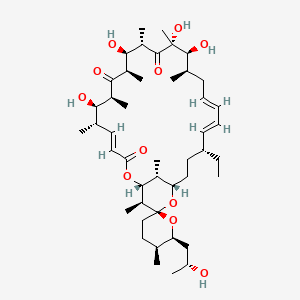
YS-49 monohydrate
描述
YS-49 (一水合物): 是一种具有药理活性的异喹啉类生物碱。它作为 PI3K/Akt 途径的激活剂,该途径是 RhoA 的下游靶点。该化合物因其通过诱导血红素加氧酶-1 抑制血管平滑肌细胞增殖的能力而著称。 此外,YS-49 通过激活心肌 β-肾上腺素受体表现出强烈的正性肌力作用 .
准备方法
合成路线和反应条件: YS-49 可以通过多步合成方法合成,包括形成异喹啉核心,然后进行官能化以引入必要的取代基。 具体的合成路线和反应条件是专有的,在专门的化学文献中有详细介绍 .
工业生产方法: YS-49 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程通常包括以下步骤:
- 形成异喹啉核心。
- 通过选择性反应引入官能团。
- 纯化和结晶以获得一水合物形式 .
化学反应分析
反应类型: YS-49 会发生各种化学反应,包括:
氧化: YS-49 可以被氧化形成不同的衍生物。
还原: 还原反应可以改变异喹啉核心上的官能团。
常用试剂和条件:
氧化: 常见的氧化剂如高锰酸钾或三氧化铬。
还原: 还原剂如硼氢化钠或氢化铝锂。
取代: 在受控条件下,如卤素或烷基化试剂
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化会导致形成喹啉衍生物,而还原会导致形成各种还原的异喹啉化合物 .
科学研究应用
YS-49 具有广泛的科学研究应用,包括:
化学: 用作研究 PI3K/Akt 信号通路及其下游效应的模型化合物。
生物学: 研究其在抑制血管平滑肌细胞增殖和潜在的抗炎特性中的作用。
医学: 探索其心血管保护作用及其在治疗心血管疾病中的潜在应用。
工业: 用于开发靶向 PI3K/Akt 通路的新型药理剂 .
作用机制
YS-49 主要通过激活 PI3K/Akt 途径发挥作用,该途径是 RhoA 的下游靶点。这种激活导致用 3-甲基胆蒽处理的细胞中 RhoA/PTEN 激活的减少。此外,YS-49 通过诱导血红素加氧酶-1 抑制血管平滑肌细胞增殖。 该化合物还激活心肌 β-肾上腺素受体,从而产生正性肌力作用 .
相似化合物的比较
类似化合物:
喜树碱: YS-49 的类似物,以其心血管保护作用而闻名。
异喹啉生物碱: 一类具有类似结构和药理活性的化合物。
YS-49 的独特之处: YS-49 的独特之处在于它既是 PI3K/Akt 激活剂,又是心肌 β-肾上腺素受体激活剂。 这种双重功能使其成为研究心血管和细胞信号通路的宝贵化合物 .
属性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2.BrH.H2O/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;;/h1-7,11-12,18,21-23H,8-10H2;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCUNMLYODPTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![cyclo[DL-Abu-D-N(Me)Ala-DL-N(Et)Val-Val-N(Me)Leu-Ala-DL-Ala-N(Me)Leu-DL-N(Me)Leu-N(Me)Val-N(Me)Bmt(E)]](/img/structure/B8069211.png)


![sodium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B8069233.png)




![3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylic acid](/img/structure/B8069265.png)
![sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B8069267.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8069274.png)
![(E,4R)-4-[(1R,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B8069280.png)

